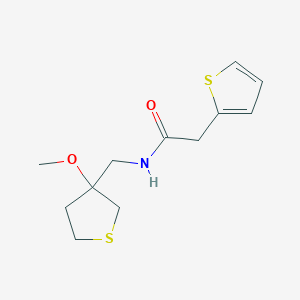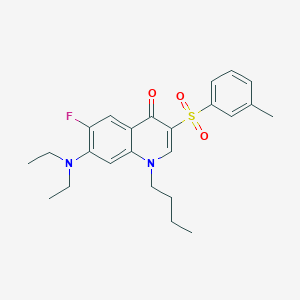
(2,5-Dimethylphenyl) 2-(2-nitrophenyl)sulfinylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dimethylphenyl) 2-(2-nitrophenyl)sulfinylacetate is an organic compound with a complex structure that includes both aromatic and sulfinyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylphenyl) 2-(2-nitrophenyl)sulfinylacetate typically involves the reaction of 2,5-dimethylphenol with 2-nitrobenzene sulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(2,5-Dimethylphenyl) 2-(2-nitrophenyl)sulfinylacetate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
(2,5-Dimethylphenyl) 2-(2-nitrophenyl)sulfinylacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Potential use in the development of new biochemical probes or as a precursor for biologically active compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced composites.
作用機序
The mechanism of action of (2,5-Dimethylphenyl) 2-(2-nitrophenyl)sulfinylacetate involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability. The aromatic rings provide a stable framework that can undergo various substitution reactions, allowing for the modification of the compound’s properties.
類似化合物との比較
Similar Compounds
- (2,4-Dimethylphenyl) 2-(2-nitrophenyl)sulfinylacetate
- (2,6-Dimethylphenyl) 2-(2-nitrophenyl)sulfinylacetate
- (2,5-Dimethylphenyl) 2-(4-nitrophenyl)sulfinylacetate
Uniqueness
(2,5-Dimethylphenyl) 2-(2-nitrophenyl)sulfinylacetate is unique due to the specific positioning of the methyl and nitro groups on the aromatic rings. This arrangement influences the compound’s electronic properties and reactivity, making it distinct from other similar compounds. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups creates a unique balance that can be exploited in various chemical reactions and applications.
特性
IUPAC Name |
(2,5-dimethylphenyl) 2-(2-nitrophenyl)sulfinylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-11-7-8-12(2)14(9-11)22-16(18)10-23(21)15-6-4-3-5-13(15)17(19)20/h3-9H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGVIMPHYXCORW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(=O)CS(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid](/img/structure/B2408612.png)
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2408615.png)

![3-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2408618.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxamide](/img/structure/B2408622.png)
![ethyl 5-(adamantane-1-amido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408623.png)


